4-(1h-Imidazol-1-yl)phenol
Overview
Description
4-(1h-Imidazol-1-yl)phenol belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of 4-(1h-Imidazol-1-yl)phenol involves jointly melting an equimolar mixture of 4-hydroxybenzyl alcohol and the corresponding azoles . The process is conducted without solvents, by heating the mixture for 20 – 30 min at 155°C .Molecular Structure Analysis
The molecular structure of 4-(1h-Imidazol-1-yl)phenol can be analyzed using various methods such as MarvinSketch .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1h-Imidazol-1-yl)phenol can be found in various databases .Scientific Research Applications
Corrosion Inhibition
- Carbon Steel Protection : Imidazole derivatives, including 4-(1H-Imidazol-1-yl)phenol, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. Experimental and molecular modeling approaches confirm these compounds' efficiency, with variations in efficiency observed among different derivatives (Costa et al., 2021).
- Mild Steel Corrosion Inhibition : Research demonstrates the potential of imidazole derivatives, including those similar to 4-(1H-Imidazol-1-yl)phenol, in protecting mild steel against corrosion in acidic solutions. The effectiveness is attributed to strong adsorption capabilities and is supported by surface studies and theoretical calculations (Prashanth et al., 2021).
Molecular and Structural Studies
- Structural Analysis and Synthesis : Some studies have focused on the synthesis and characterization of imidazole derivatives, including crystallographic analysis and pharmacokinetics. These studies contribute to understanding the molecular structures and potential applications of such compounds (Krause et al., 1995).
- Fluorescence and Photophysical Properties : 4-(1H-Imidazol-1-yl)phenol and its derivatives have been analyzed for their fluorescence properties. These studies are significant in exploring the photophysical behavior of these compounds, which can be crucial for developing new materials and sensors (Zheng Wen-yao, 2012).
Biomedical Applications
- Antiproliferative Activity : Certain derivatives of 4-(1H-Imidazol-1-yl)phenol have been tested for their antiproliferative activity against human cell lines, highlighting their potential therapeutic applications in cancer treatment (Dake et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-imidazol-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKCUAPYWQDIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143258 | |
Record name | 1-(p-Hydroxyphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1h-Imidazol-1-yl)phenol | |
CAS RN |
10041-02-8 | |
Record name | 4-(1H-Imidazol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10041-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Hydroxyphenyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(p-Hydroxyphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-hydroxyphenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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